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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Adosterol (¹³¹I-6β-iodomethyl-19-norcholesterol, NP-59) scintigraphy in the evaluation of

primary aldosteronism (PA). This functional imaging technique is a valuable tool for

differentiating between unilateral aldosterone-producing adenomas (APAs) and bilateral

adrenal hyperplasia (BAH), a critical step in determining the appropriate treatment strategy—

surgical intervention for unilateral disease versus medical management for bilateral conditions.

Introduction
Primary aldosteronism is the most common cause of secondary hypertension. The

overproduction of aldosterone can be due to a solitary adenoma or bilateral hyperplasia of the

adrenal glands. While adrenal venous sampling (AVS) is considered the gold standard for

lateralization, it is an invasive and technically demanding procedure. Adosterol scintigraphy,

particularly with dexamethasone suppression, offers a non-invasive alternative for assessing

the functional status of the adrenal cortex. NP-59, a radiolabeled cholesterol analog, is taken

up by adrenal cortical tissue, and its distribution provides a map of adrenal function.

Dexamethasone is administered to suppress ACTH-dependent cortisol production in normal

adrenal tissue, thereby enhancing the visualization of autonomous aldosterone-secreting

lesions.
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The diagnostic performance of Adosterol (NP-59) scintigraphy can vary depending on the

specific protocol and patient population. The following tables summarize key quantitative data

from published studies.

Table 1: Diagnostic Accuracy of Adosterol (NP-59) Scintigraphy for Primary Aldosteronism

Subtype

Study Metric
Planar
Scintigraphy

SPECT/CT Source(s)

Sensitivity 83.3% - 85.4% 82% - 85.0% [1][2][3]

Specificity 44.4% 60.0% [1]

Positive Predictive

Value (PPV)
92.3% - 97.6% 89.5% [1][3]

Area Under the Curve

(AUC) of ROC
0.812 Not widely reported [4]

Table 2: Semi-Quantitative Analysis in Adosterol (NP-59) Scintigraphy

Parameter Description
Typical Cutoff for
Predicting KCNJ5
Mutation

Source(s)

Adrenal to Liver Ratio

(ALR)

Maximal count of the

adrenal lesion divided

by the mean count of

the liver.

2.10 [5][6]

Lesion to

Contralateral Ratio

(CON)

Maximal count of the

adrenal lesion divided

by the maximal count

of the contralateral

adrenal gland.

1.95 [5][6]
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Patient Preparation
Proper patient preparation is crucial for accurate adosterol scintigraphy results.

Medication Review and Discontinuation:

Certain medications can interfere with NP-59 uptake. Spironolactone should be

discontinued for at least 6 weeks prior to the study.[7]

Other medications such as oral contraceptives, dexamethasone, diuretics, propranolol,

ketoconazole, and cholestyramine should be stopped for at least 48 hours before the

investigation.[7]

Thyroid Blockade:

To prevent the uptake of free ¹³¹I by the thyroid gland, administer Lugol's solution or

saturated potassium iodide (50 mg/day).[4][8]

Initiate thyroid blockade 2 days prior to radiotracer injection and continue for a total of 10

days.[8][9]

Dexamethasone Suppression:

Dexamethasone is administered to suppress ACTH-dependent uptake of NP-59 in normal

adrenal tissue.[10] Several protocols exist:

Protocol A (Standard Dose): 4 mg/day of oral dexamethasone (1 mg, 4 times daily)

starting 7 days before and continuing for 5 days after NP-59 injection.[8][9]

Protocol B (Higher Dose): 8 mg/day of oral dexamethasone for a total of 8 days, with

NP-59 injection on the 4th day.[5]

Protocol C (Lower Dose): 2 mg/day of oral dexamethasone (1 mg every 12 hours)

starting 3 days before and continuing for 7 days after NP-59 injection.[4]

Radiopharmaceutical Administration
Radiopharmaceutical: ¹³¹I-6β-iodomethyl-19-norcholesterol (Adosterol/NP-59).
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Dose: 37 MBq (1 mCi) administered via slow intravenous injection.[5][9]

Imaging Protocol
Imaging Equipment: A gamma camera equipped with a high-energy collimator. SPECT/CT

capability is highly recommended for improved lesion localization and diagnostic accuracy.[1]

[2]

Patient Positioning: The patient is positioned supine for posterior acquisitions, with the

gamma camera centered at the level of the twelfth thoracic vertebra.[7]

Acquisition Timing:

Planar or whole-body scintigraphy is typically performed at 72, 96, and 120 hours post-

injection.[8][9]

Some protocols suggest daily recordings starting from day 2 until the adrenal glands are

clearly visualized, particularly with dexamethasone suppression.[7] Early visualization

(before day 5) is indicative of adrenal hyperfunction.[10]

SPECT or SPECT/CT is often performed on the fourth or sixth day after injection.[9]

Image Analysis and Interpretation:

Unilateral Uptake: Early and focal uptake in one adrenal gland before the fifth day post-

injection is indicative of an aldosterone-producing adenoma.[10]

Bilateral Uptake: Symmetrical or asymmetrical bilateral uptake before the fifth day

suggests bilateral adrenal hyperplasia.[10][11]

No Uptake: The absence of significant adrenal uptake may be seen in some cases.

Semi-Quantitative Analysis: If SPECT/CT is performed, regions of interest (ROIs) can be

drawn over the adrenal lesion, the contralateral adrenal gland, and the liver to calculate

the Adrenal to Liver Ratio (ALR) and the Lesion to Contralateral Ratio (CON).[5][6]
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Adosterol Scintigraphy Workflow for Primary Aldosteronism
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Principle of Dexamethasone Suppression in Adrenal Scintigraphy
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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